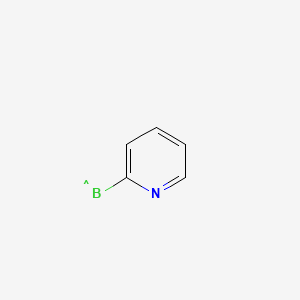
(2-Pyridyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Pyridyl)borane is an organoboron compound that features a pyridine ring bonded to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Pyridyl)borane can be synthesized through several methods, with hydroboration being one of the most common routes. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid . Another method involves the use of air-stable 2-pyridyl N-methyl-iminodiacetic acid (MIDA) boronate, which can be isolated in chemically pure form .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly methods. For example, the preparation of 2-pyridyl MIDA boronates is both inexpensive and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (2-Pyridyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: this compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products: The major products formed from these reactions include various pyridine and borane derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2-Pyridyl)borane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and unnatural nucleotides.
Medicine: It plays a role in the synthesis of pharmaceuticals and natural products.
Industry: this compound is used in the production of materials and metal-complexing ligands.
Mecanismo De Acción
The mechanism by which (2-Pyridyl)borane exerts its effects involves its ability to act as both an electrophile and a nucleophile. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups . This dual reactivity allows for the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Pinacol Boronic Esters: These compounds are used as replacements for unstable boronic acids in Suzuki–Miyaura couplings.
Ammonia-Borane: Known for its high hydrogen content and stability, ammonia-borane is used in hydrogen storage applications.
Uniqueness: (2-Pyridyl)borane is unique due to its stability and versatility in cross-coupling reactions. Unlike many other boron reagents, it can be isolated in a chemically pure form and is air-stable, making it easier to handle and use in various applications .
Propiedades
Número CAS |
676256-58-9 |
|---|---|
Fórmula molecular |
C5H4BN |
Peso molecular |
88.91 g/mol |
InChI |
InChI=1S/C5H4BN/c6-5-3-1-2-4-7-5/h1-4H |
Clave InChI |
KIIUQZRLAJPUOU-UHFFFAOYSA-N |
SMILES canónico |
[B]C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
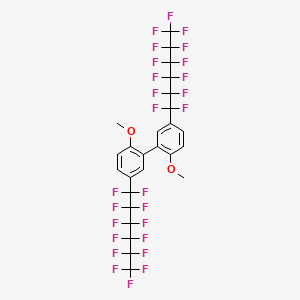
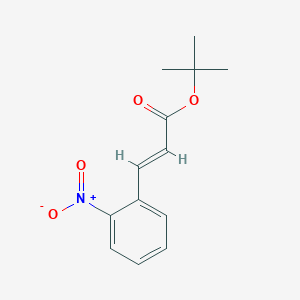
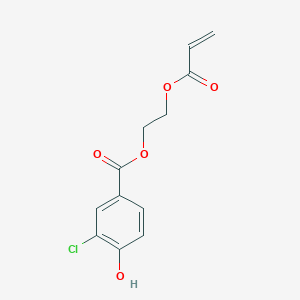

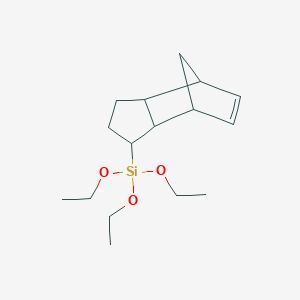

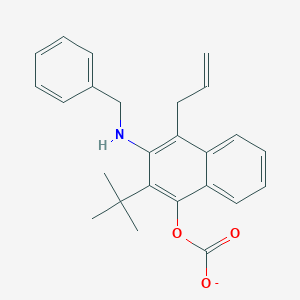


-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
